![molecular formula C5H4ClN3 B2448167 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile CAS No. 1708160-38-6](/img/structure/B2448167.png)
2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile
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Description
“2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C6H6ClN3 . It has a molecular weight of 155.59 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile” consists of a pyrazole ring attached to a nitrile group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, with a chlorine atom attached to one of the carbon atoms .Physical And Chemical Properties Analysis
“2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile” is a powder at room temperature .Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their pharmacological properties and potential applications in drug development . Given the broad range of biological activities exhibited by pyrazole compounds, there is significant potential for future research in this area .
properties
IUPAC Name |
2-(4-chloro-1H-pyrazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJJODJFGZPGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile |
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